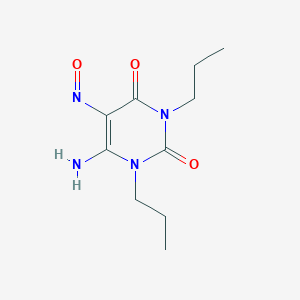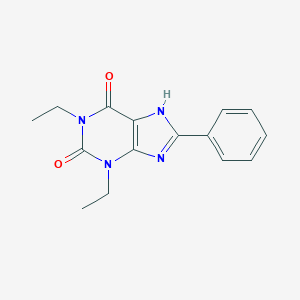
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Vue d'ensemble
Description
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide (BMIA) is an indole-based compound that has been studied extensively due to its potential applications in the field of synthetic chemistry, drug discovery, and biochemistry. BMIA has been found to be a potent inhibitor of the enzyme monoamine oxidase A (MAO-A) and has been used in a variety of research studies to investigate the mechanism of action of MAO-A inhibitors. In addition, BMIA has been used to study the effects of MAO-A inhibition on biochemical and physiological processes.
Applications De Recherche Scientifique
Neurological Research
2-Bromomelatonin has been found to be a potent melatonin agonist with a tenfold higher binding affinity than melatonin . It has shown enhanced activity in inhibiting the spontaneous firing activity of cortical neurons . This suggests that 2-Bromomelatonin could be used in neurological research, particularly in studies related to sleep disorders, neurodegenerative diseases, and mental health .
Endocrinology
In endocrinology, 2-Bromomelatonin has been found to have a significant impact. It has been shown to behave as a potent agonist in physiological studies . This suggests potential applications in the study of hormonal regulation and disorders .
Immunology
While specific studies on 2-Bromomelatonin in immunology are limited, melatonin, the parent compound, has been shown to have significant immunomodulatory effects . Given the similar structure and higher potency of 2-Bromomelatonin, it could potentially be used in immunological research.
Aging Research
Melatonin has been associated with anti-aging properties . Given that 2-Bromomelatonin is a potent melatonin agonist, it could potentially be used in aging research to study its effects on lifespan and age-related diseases.
Cardiovascular Research
Melatonin has been associated with cardiovascular health . As a potent melatonin agonist, 2-Bromomelatonin could potentially be used in cardiovascular research, particularly in the study of cardiovascular diseases.
Cancer Research
Melatonin has been associated with anticancer properties . Given the higher potency of 2-Bromomelatonin, it could potentially be used in cancer research to study its effects on various types of cancer.
Propriétés
IUPAC Name |
N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHLXIXCQDGUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162239 | |
| Record name | 2-Bromomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
CAS RN |
142959-59-9 | |
| Record name | 2-Bromomelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142959599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)

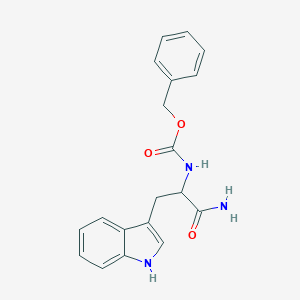
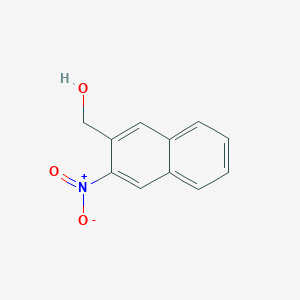
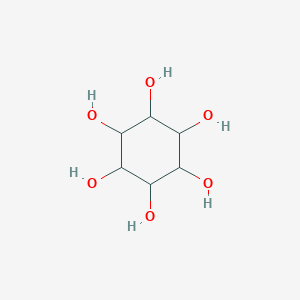


![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)

